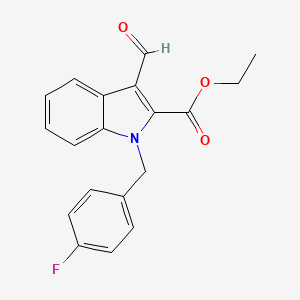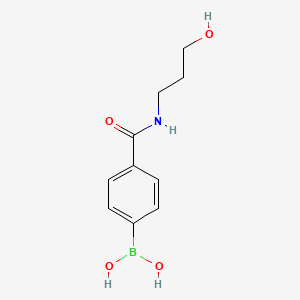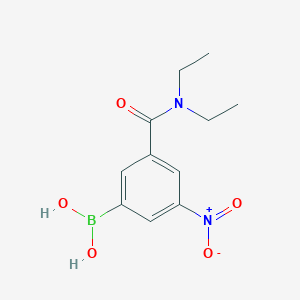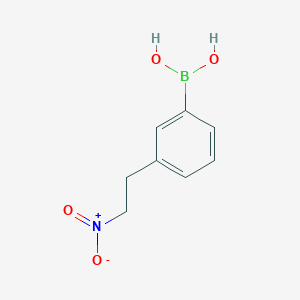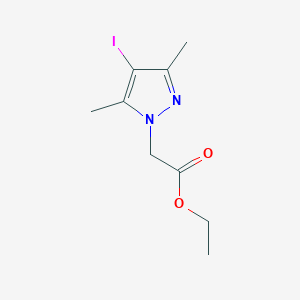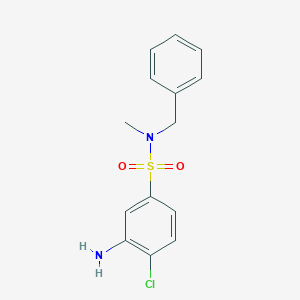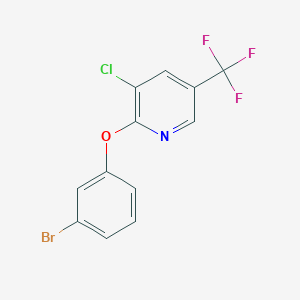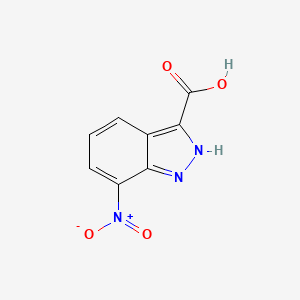![molecular formula C15H15NO4S B1387255 N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine CAS No. 1170881-50-1](/img/structure/B1387255.png)
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine
Vue d'ensemble
Description
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine, otherwise known as N-Methylbiphenyl-4-sulfonylglycine (MBSG), is an amino acid derivative that has been used for various applications in scientific research. MBSG has been found to have a number of biochemical and physiological effects that can be beneficial in both laboratory experiments and clinical trials.
Applications De Recherche Scientifique
N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine
is a compound that may be involved in various scientific applications due to its biphenyl structure. Biphenyl derivatives are known for their significance in medicinal chemistry and other fields. Here’s a general overview of potential applications based on the biphenyl structure:
Pharmaceuticals
Biphenyl derivatives are commonly used in drugs due to their pharmacological properties. They can serve as anti-inflammatory, antimicrobial, and antitumor agents, among others .
Agriculture
Some biphenyl compounds are used to produce agricultural products, possibly as pesticides or growth regulators .
Material Science
Biphenyl structures are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals, which are essential for display technologies .
Synthetic Organic Chemistry
Biphenyl derivatives are important intermediates in organic synthesis, used to create a wide range of complex organic molecules .
Analytical Chemistry
These compounds can be used as standards or reagents in analytical procedures to measure or detect other substances .
Environmental Science
Biphenyl derivatives might be studied for their environmental impact, biodegradation, or as part of pollution control strategies .
Catalysis
Biphenyl derivatives can act as ligands in catalytic processes, particularly in cross-coupling reactions which are pivotal in creating complex organic compounds .
Optoelectronics
Due to their ability to conduct electricity and emit light, biphenyl derivatives are used in optoelectronic devices, which have applications in solar cells and sensors .
Biological Studies
These compounds can be used as probes or inhibitors in biological studies to understand protein functions or enzyme mechanisms .
Drug Development
Biphenyl derivatives are used in drug development for their potential therapeutic effects, such as anti-diabetic and antimalarial drugs .
Chemical Synthesis
They serve as intermediates in the synthesis of complex molecules, which can be used in various chemical industries .
Food Industry
Some biphenyl derivatives are used as preservatives or flavoring agents in the food industry .
Propriétés
IUPAC Name |
2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFHGYKFWFFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



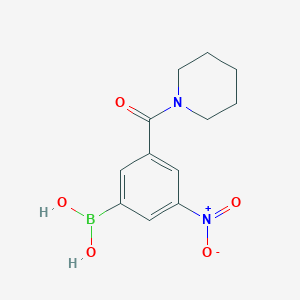
![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)
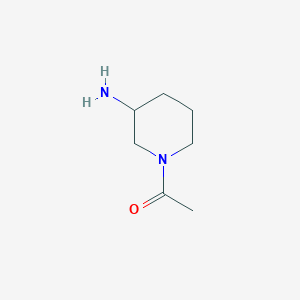
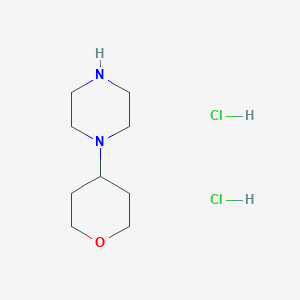
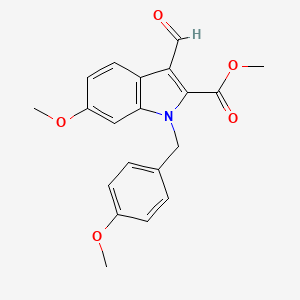
![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)
